molecular formula C3H7BO2 B2585054 trans-1-Propen-1-ylboronic acid CAS No. 7547-97-9

trans-1-Propen-1-ylboronic acid

Cat. No.: B2585054
CAS No.: 7547-97-9
M. Wt: 85.9
InChI Key: CBMCZKMIOZYAHS-NSCUHMNNSA-N
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Description

Trans-1-Propen-1-ylboronic acid is a useful research compound. Its molecular formula is C3H7BO2 and its molecular weight is 85.9. The purity is usually 95%.
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Mechanism of Action

Target of Action

Trans-1-Propen-1-ylboronic acid, also known as (E)-Prop-1-en-1-ylboronic acid, is primarily used as a reactant in various chemical reactions . The primary targets of this compound are the molecules it reacts with in these chemical processes. For instance, it is used in Palladium-phosphine-catalyzed Suzuki-Miyaura coupling reactions and Cu (II)-mediated Ullmann-type coupling .

Mode of Action

The mode of action of this compound involves its interaction with other molecules in chemical reactions. In Suzuki-Miyaura coupling reactions, for example, this compound reacts with an organohalide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond .

Biochemical Pathways

This compound is involved in the biochemical pathways of the chemical reactions it participates in. The exact pathways and their downstream effects depend on the specific reactions. For instance, in Suzuki-Miyaura coupling reactions, the product of the reaction can be a key intermediate in the synthesis of various organic compounds .

Result of Action

The result of the action of this compound is the formation of new chemical compounds through its participation in chemical reactions. The exact molecular and cellular effects depend on the specific reactions and the compounds produced .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored at a temperature of 2-8°C . The presence of a suitable catalyst and base is also crucial for its action in Suzuki-Miyaura coupling reactions .

Properties

IUPAC Name

[(E)-prop-1-enyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMCZKMIOZYAHS-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7547-97-9
Record name trans-1-Propen-1-yl-boronic acid
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